molecular formula C20H29N3O3 B14776214 Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B14776214
M. Wt: 359.5 g/mol
InChI Key: PKRUQJGLCFNGSD-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate (CAS: 1354029-49-4) is a heterocyclic compound featuring a piperidine core substituted with an (S)-2-aminopropanoyl group, a cyclopropyl carbamate, and a benzyl moiety. With a purity of 97%, it is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) or enzymes due to its stereochemical complexity and functional group diversity . Its structural design combines a rigid cyclopropane ring, which enhances metabolic stability, and a carbamate linkage that modulates solubility and bioavailability.

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C20H29N3O3/c1-15(21)19(24)22-11-5-8-17(12-22)13-23(18-9-10-18)20(25)26-14-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,21H2,1H3

InChI Key

PKRUQJGLCFNGSD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and receptor binding.

    Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting the central nervous system.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, neurotransmission, and metabolic regulation.

Comparison with Similar Compounds

Piperidine Derivatives

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

  • Structure: Shares a benzyl carbamate and piperidine backbone but lacks the cyclopropyl and (S)-2-aminopropanoyl groups.
  • Safety data indicate incomplete toxicological profiling, similar to the target compound .

(R)-(1-Benzylpiperidin-3-yl)-methanamine

  • Structure : Replaces the carbamate with a benzyl group and a primary amine.
  • Properties : Increased lipophilicity due to the absence of a polar carbamate group, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Cyclopropane-Containing Compounds

2-(1-{[(tert-butoxy)carbonyl]amino} cyclopropyl)acetic acid (CAS: 103500-22-7)

  • Structure : Features a cyclopropyl group with a tert-butoxy carbonyl (Boc)-protected amine.
  • Properties : The Boc group enhances stability during synthesis, whereas the target compound’s benzyl carbamate offers better deprotection flexibility in medicinal chemistry workflows .

Ethyl trans-2-cyanocyclopropane-1-carboxylate (CAS: 60212-41-1)

  • Structure : Contains a nitrile and ester group on a cyclopropane ring.
  • Properties : The nitrile group increases electrophilicity, making it reactive in click chemistry, unlike the target compound’s carbamate, which is more suited for hydrogen bonding in biological systems .

Pharmacologically Active Analogues

CP99994 ([(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine])

  • Structure : Piperidine-based with methoxybenzyl and phenyl substituents.
  • Properties : Demonstrates high affinity for neurokinin-1 (NK1) receptors. The target compound’s cyclopropyl and carbamate groups may reduce off-target effects compared to CP99994’s aromatic moieties .

Benazepril Hydrochloride (CAS: 86541-74-4)

  • Structure : A benzazepine-based ACE inhibitor with a carboxylate group.
  • Properties : While structurally distinct, the comparison highlights the role of carbamates (target compound) versus carboxylates (benazepril) in modulating enzymatic activity and bioavailability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Solubility (LogP) Pharmacological Notes
Target Compound 1354029-49-4 C21H29N3O4 Piperidine, cyclopropyl, carbamate ~2.1 (estimated) GPCR modulation, high stereoselectivity
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C13H18N2O2 Piperidine, benzyl carbamate ~1.8 Limited toxicity data
(R)-(1-Benzylpiperidin-3-yl)-methanamine - C13H20N2 Piperidine, benzyl, primary amine ~2.5 Enhanced lipophilicity
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid 103500-22-7 C11H19NO4 Cyclopropyl, Boc-protected amine ~1.2 Synthetic intermediate
CP99994 - C19H24N2O Piperidine, methoxybenzyl, phenyl ~3.0 NK1 receptor antagonist

Key Differentiators

  • Metabolic Stability: The cyclopropyl group in the target compound confers rigidity, reducing oxidative metabolism compared to non-cyclopropane analogues like Benzyl 4-aminopiperidine-1-carboxylate .
  • Solubility-Bioavailability Balance : The carbamate group enhances aqueous solubility relative to lipophilic amines (e.g., (R)-(1-Benzylpiperidin-3-yl)-methanamine), while maintaining membrane permeability .

Biological Activity

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate is a synthetic compound that integrates a piperidine ring, an amino acid derivative, and a carbamate moiety. This unique structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C19H29N3O3C_{19}H_{29}N_{3}O_{3} with a molecular weight of 347.5 g/mol. The structural components include:

  • Piperidine Ring : Often associated with neuroactive properties.
  • Amino Acid Derivative : Implicates potential interactions in biological systems.
  • Carbamate Moiety : Known for various pharmacological effects.

Table 1: Structural Features and Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring, amino acid derivative, carbamatePotential analgesic, anti-inflammatory, neuroactive
N-(2-Aminoethyl)-piperidinePiperidine ring, amino groupNeuroactive properties
Benzyl carbamateCarbamate functional groupAntimicrobial activity
3-(Aminomethyl)piperidineAminomethyl substitution on piperidineAnalgesic effects

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing pain modulation and inflammation pathways.
  • Enzymatic Interaction : The carbamate moiety can interact with esterases or other hydrolases, potentially leading to inhibition or modulation of enzyme activity.
  • Lipophilicity : The presence of the benzyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Research Findings

Recent studies have explored the biological implications of similar compounds with piperidine structures. For instance, compounds containing piperidine rings have been shown to exhibit significant analgesic and anti-inflammatory effects in various animal models.

Case Study: Analgesic Effects

In a study evaluating the analgesic properties of piperidine derivatives, it was found that compounds similar to this compound demonstrated:

  • Reduced Pain Response : In rodent models, these compounds led to a statistically significant decrease in pain response measured by the tail-flick test.
  • Inflammatory Response Modulation : Inflammatory markers such as TNF-alpha and IL-6 were notably reduced in treated groups compared to controls.

Potential Applications

The unique structure of this compound suggests potential applications in:

  • Pain Management : As an analgesic agent targeting central nervous system pathways.
  • Anti-inflammatory Treatments : For conditions involving chronic inflammation.
  • Neuropharmacology : Exploring its effects on neurotransmitter systems could reveal new therapeutic avenues for neurological disorders.

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